3-Amino-2-pyrazinoylguanidine

Description

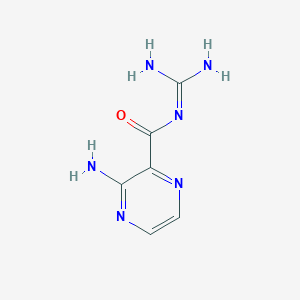

Structure

2D Structure

3D Structure

Properties

CAS No. |

14559-68-3 |

|---|---|

Molecular Formula |

C6H8N6O |

Molecular Weight |

180.17 g/mol |

IUPAC Name |

3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |

InChI Key |

GTOFYYPYNNNMLP-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C(=N1)C(=O)N=C(N)N)N |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N=C(N)N)N |

Synonyms |

3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 2 Pyrazinoylguanidine

General Synthesis Strategies for Pyrazinoylguanidines

The introduction of a guanidine (B92328) functional group is a critical step, and several methods are available, generally classified as nucleophilic substitution or addition reactions. researchgate.net These techniques involve the reaction of an amine with a "guanilating reagent". researchgate.net

Common strategies include:

Reaction with Thioureas: A classic method involves the reaction of amines with thiourea (B124793) ylides or the use of thiourea with activating agents like Mukaiyama's reagent. researchgate.net

Use of Carbodiimides: Amines can undergo nucleophilic addition to carbodiimides to form guanidines. This reaction can be catalyzed by various metal complexes. encyclopedia.pub

Guanylation with Pyrazole Derivatives: Reagents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine are effective for transferring a protected guanidine group to an amine under mild conditions. researchgate.net

The choice of method depends on the substrate, desired substitution pattern, and the presence of other functional groups in the molecule. researchgate.net The unique properties of the guanidine group, such as its strong basicity and ability to form stable cations through charge delocalization, make it a valuable moiety in medicinal chemistry. encyclopedia.pubineosopen.org

The pyrazine (B50134) ring is a π-deficient system, which influences its reactivity. slideshare.net A variety of methods exist to synthesize and functionalize the pyrazine core.

Ring Synthesis: Common industrial and laboratory methods for constructing the pyrazine ring include the condensation of 1,2-diamines (like ethylenediamine) with α-dicarbonyl compounds or α-halo ketones. slideshare.netnih.gov Dehydrogenative coupling of 2-aminoalcohols is another modern, atom-economical approach. nih.gov

Functionalization of Pre-formed Rings: Pre-existing pyrazine rings can be functionalized through several reactions:

Nucleophilic Aromatic Substitution: Halopyrazines are excellent substrates for nucleophilic substitution, where a halogen atom (e.g., chlorine) is displaced by a nucleophile, such as an amine. This is a common method for introducing amino groups onto the pyrazine ring. researchgate.netmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are used to form carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the pyrazine core. researchgate.net

Ortho-metalation: Directing groups on the pyrazine ring can facilitate metalation at an adjacent carbon, which can then react with an electrophile to introduce a new substituent. researchgate.net

Targeted Synthesis of 3-Amino-2-pyrazinoylguanidine and its Precursors

While a direct, single-pot synthesis for this compound is not prominently detailed, its synthesis can be logically deduced from the preparation of its key precursors, particularly N-substituted 3-aminopyrazine-2-carboxamides. nih.gov The synthetic pathway typically begins with 3-aminopyrazine-2-carboxylic acid, a readily available starting material that already possesses the correct regiochemistry of the amino and carboxyl groups. nih.gov

The general route involves activating the carboxylic acid and then reacting it with a suitable amine to form an amide bond. To synthesize the target guanidine, one would react the activated 3-aminopyrazine-2-carboxylic acid with guanidine itself, although protecting group strategies might be necessary due to the multiple nucleophilic sites. Alternatively, a precursor amine could be guanylated first, and then coupled with the pyrazine carboxylic acid.

A key intermediate in this pathway is methyl 3-aminopyrazine-2-carboxylate, which is prepared in bulk via a Fisher esterification of the starting acid. nih.gov

Microwave-Assisted Synthesis Approaches in Pyrazine Chemistry

Microwave-assisted synthesis has become a valuable tool in pyrazine chemistry, offering significant advantages over conventional heating methods. mdpi.com Microwave irradiation is known to simplify and improve organic reactions by enabling precise temperature control, which often leads to higher yields, cleaner reaction profiles, and dramatically reduced reaction times. researchgate.netgsconlinepress.com

This technology has been successfully applied to several key transformations in the synthesis of pyrazine derivatives:

Aminolysis: The reaction of methyl 3-aminopyrazine-2-carboxylate with various amines to form amides has been efficiently carried out using microwave irradiation, reducing reaction times from hours to minutes. nih.gov

Nucleophilic Substitution: Aminodehalogenation reactions on chloropyrazines are also accelerated under microwave conditions. mdpi.com

Cyclocondensation Reactions: The formation of fused pyrazine ring systems, such as pyrazolo[3,4-b]pyrazines, is enhanced by microwave heating. researchgate.net

| Reaction Type | Conventional Time | Microwave Time | Advantage | Reference |

| Aminolysis of Ester | 15 hours | 40 minutes | Time reduction, higher yield | mdpi.comnih.gov |

| Amide Formation (CDI) | N/A | 30 minutes | Rapid, efficient coupling | nih.gov |

| Cyclocondensation | Several hours | 25 minutes | Time reduction, cleaner reaction | researchgate.net |

Regioselective Synthesis and Structural Confirmation Techniques

Achieving the correct arrangement of substituents on the pyrazine ring (regioselectivity) is paramount. The most straightforward strategy to ensure the desired 3-amino-2-carboxy substitution pattern is to begin with a precursor that already contains these groups in the correct positions, such as 3-aminopyrazine-2-carboxylic acid or 3-chloropyrazine-2-carbonitrile. mdpi.comnih.gov When introducing new groups, the inherent electronic properties of the substituted pyrazine ring direct the position of subsequent reactions.

Once a compound is synthesized, its structure must be rigorously confirmed. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as C=O (carbonyl) and N-H (amine/amide) bonds. mdpi.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Elemental Analysis: Determines the percentage composition of elements (C, H, N), which is compared to the theoretical values for the proposed structure. mdpi.com

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides is a well-established precursor step to more complex derivatives and serves as a model for the synthesis of this compound. nih.govnih.gov Two primary, two-step procedures starting from 3-aminopyrazine-2-carboxylic acid have been reported. nih.gov

Procedure A:

Esterification: The carboxylic acid is first converted to its corresponding methyl ester (methyl 3-aminopyrazine-2-carboxylate) via a Fisher esterification using methanol (B129727) and sulfuric acid. nih.gov

Aminolysis: The isolated ester is then heated with a desired amine (e.g., a substituted benzylamine) under microwave irradiation to yield the final N-substituted amide. nih.gov

Procedure B:

Acid Activation: The starting carboxylic acid is activated using 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like DMSO. This forms a highly reactive acyl-imidazole intermediate. nih.gov

Amide Formation: The corresponding amine is added directly to the activated acid intermediate, without isolation, and the reaction is completed under microwave irradiation to form the desired amide. nih.gov

An alternative route involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various amines. mdpi.com

| Procedure | Step 1 | Step 2 | Key Features | Reference |

| A | Fisher Esterification (H₂SO₄, MeOH) | Microwave Aminolysis of isolated ester | Intermediate is isolated and stored | nih.gov |

| B | Acid Activation with CDI | Microwave Amide Formation | One-pot, no intermediate isolation | nih.gov |

Molecular Mechanisms of Action and Biological Interactions Preclinical Focus

Modulation of Ion Channels and Transporters

Currently, there is a lack of specific preclinical research detailing the direct modulatory effects of 3-Amino-2-pyrazinoylguanidine on the Epithelial Sodium Channel (ENaC). While the regulation of ENaC is a critical area of study for various physiological processes, studies focusing on the interaction of this particular compound with ENaC are not available in the reviewed scientific literature.

There are no available preclinical studies that specifically investigate the inhibitory activity of this compound on Sodium-Hydrogen Exchanger (NHE) isoforms. The role of NHE inhibitors is an active area of research in cardiovascular and renal physiology, but the effects of this specific compound have not been reported.

Preclinical research has identified this compound as a compound involved in the study of renal urea (B33335) transport. In a study conducted on dogs, this compound was utilized as a tool to investigate the mechanisms of urea handling in the kidney. The findings from this research indicated that urea is secreted by the renal tubules, a process that was demonstrated with the aid of this compound and other related organic compounds. nih.gov This suggests an interaction of the compound with the urea transport systems in the renal tubules, contributing to the understanding of active urea secretion. nih.gov

Interference with Cellular Metabolic Pathways

The influence of this compound on glucose and lipid metabolism has been investigated in preclinical models, specifically in streptozotocin (B1681764) (STZ)-induced diabetic rats. In a comparative study, the metabolic effects of pyrazinoylguanidine (PZG) and its analogs were assessed. While PZG demonstrated a marked reduction in elevated fasting plasma concentrations of glucose, triglycerides, and cholesterol, the analog this compound (referred to as 3-amino-PZG in the study) did not produce any glucose- or lipid-lowering effects in this diabetic rat model. nih.gov This indicates that the amino substitution on the pyrazine (B50134) ring results in a loss of the metabolic activity observed with the parent compound, pyrazinoylguanidine. nih.gov

| Compound | Effect on Fasting Plasma Glucose | Effect on Fasting Plasma Triglycerides | Effect on Fasting Plasma Cholesterol |

|---|---|---|---|

| Pyrazinoylguanidine (PZG) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| This compound (3-amino-PZG) | No Effect | No Effect | No Effect |

There is no preclinical data available in the scientific literature to suggest that this compound acts as an inhibitor of mitochondrial respiratory complex I. While the inhibition of this complex is a known mechanism for various compounds, research has not yet explored the potential interaction of this compound with this component of the electron transport chain.

Photosynthetic Electron Transport (PET) Inhibition in Chloroplasts

While direct studies on the inhibitory effects of this compound on photosynthetic electron transport (PET) in chloroplasts are not extensively documented in publicly available research, investigations into structurally related pyrazine compounds provide valuable insights into this potential mechanism. The pyrazine ring, a core component of this compound, is a feature in various compounds that have demonstrated the ability to interfere with the photosynthetic processes in plants.

Research into a series of pyrazinamide (B1679903) analogues, which share the pyrazine-carboxamide backbone, has shown significant PET inhibitory activity in spinach (Spinacia oleracea L.) chloroplasts. nih.govnih.gov These studies suggest that the pyrazine moiety can play a crucial role in disrupting the flow of electrons within Photosystem II (PSII), a key complex in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction. nih.gov The inhibition of PET effectively halts the light-dependent reactions of photosynthesis, which is a mechanism of action for many commercial herbicides. nih.gov

One study on chlorinated N-phenylpyrazine-2-carboxamides identified specific derivatives with notable PET inhibition. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to have a half-maximal inhibitory concentration (IC₅₀) of 43.0 μmol/L. nih.gov Another investigation into N-alkyl substituted 3-aminopyrazine-2-carboxamides revealed a range of IC₅₀ values from 14.3 to 1590.0 μmol/L, indicating that the nature of the substituents on the pyrazine ring and the amide nitrogen significantly influences the inhibitory potency. nih.govsciforum.net The structure-activity relationship (SAR) analyses in these studies often correlate the inhibitory activity with the lipophilicity of the compounds, which affects their ability to penetrate the chloroplast membranes and bind to the target site within PSII. nih.govnih.gov

| Compound | Test System | IC₅₀ (μmol/L) |

|---|---|---|

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 |

| N-alkyl substituted 3-aminopyrazine-2-carboxamides (range) | Spinach Chloroplasts | 14.3 - 1590.0 |

Although these data pertain to analogues, they strongly suggest that the this compound scaffold warrants investigation for similar properties. The electronic and steric properties conferred by the amino and guanidine (B92328) groups would likely modulate its interaction with the protein components of the photosynthetic electron transport chain.

Interaction with Proteases and Enzymes

Urokinase-type Plasminogen Activator (uPA) Inhibition

The interaction of this compound with proteases, particularly the urokinase-type plasminogen activator (uPA), is an area of significant interest due to the structural similarities of this compound to known uPA inhibitors. uPA is a serine protease that plays a critical role in tissue remodeling, and its overexpression is associated with the progression of various cancers, making it a therapeutic target. researchgate.net

This compound belongs to the pyrazinoylguanidine class of compounds, which includes the well-known diuretic amiloride (B1667095). Amiloride has been identified as a moderate inhibitor of uPA, with a reported inhibitory constant (Kᵢ) of 7 μM. researchgate.net This "off-target" activity of amiloride has spurred the development of numerous analogues with the aim of enhancing uPA inhibition while reducing diuretic effects, thereby creating more selective anticancer agents. researchgate.netresearchgate.net

The guanidine group present in this compound is a key pharmacophore for uPA inhibition. This positively charged group is believed to interact with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 pocket of the uPA active site, a characteristic feature of many serine protease inhibitors. researchgate.net Structure-activity relationship (SAR) studies on various series of pyrazinoylguanidines and related structures have consistently highlighted the importance of the guanidinium (B1211019) moiety for potent inhibition. researchgate.net

Further modifications of the pyrazine ring and its substituents have led to the discovery of highly potent and selective uPA inhibitors. For example, the development of (3-substituted-5-halo-2-pyridinyl)guanidines and 1-isoquinolinylguanidines has yielded compounds with significantly improved inhibitory activity compared to amiloride. researchgate.net

| Compound Class | Key Structural Feature | Reported Activity |

|---|---|---|

| Amiloride (a pyrazinoylguanidine) | Pyrazinoylguanidine | uPA Inhibition (Kᵢ = 7 μM) |

| (3-Substituted-5-halo-2-pyridinyl)guanidines | Guanidine moiety | Potent uPA inhibitors |

| 1-Isoquinolinylguanidines | Guanidine moiety | Potent and selective uPA inhibitors |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Biological Activity

The fundamental structure of 3-amino-2-pyrazinoylguanidine comprises a pyrazine (B50134) ring, an amino group at the 3-position, and a guanidine (B92328) moiety attached via a carbonyl linker at the 2-position. Each of these components plays a crucial role in the molecule's interaction with its biological targets. The guanidine group, being highly basic, is often involved in key electrostatic interactions and hydrogen bonding with target proteins. The pyrazine ring serves as a scaffold, and its aromatic nature can contribute to π-π stacking interactions. The amino group at the 3-position can also participate in hydrogen bonding and influence the electronic properties of the pyrazine ring.

Systematic modifications of this scaffold have revealed that the guanidinium (B1211019) group is an essential pharmacophore for the biological activity of this class of compounds. This group is a key feature in the design of selective ligands, and even subtle modifications can lead to significant changes in biological activity and target selectivity.

Impact of Substituent Modifications on Pyrazine Ring Activity

Modifications to the pyrazine ring, including the introduction of various substituents, have been extensively studied to understand their impact on the biological activity of this compound analogs.

The amino group at the 5-position of the pyrazine ring has been identified as a key site for modification to enhance potency. Studies on related pyrazinoylguanidine analogs have shown that substitutions at this position can significantly influence activity. For instance, replacing one of the hydrogens of the 5-amino group with alkyl, aryl, or other functional groups can modulate the compound's interaction with its target.

Research has indicated that the electron-donating nature of the 5-amino group can stabilize the interaction between the ligand and its target. Altering the basicity and steric bulk at this position can fine-tune the binding affinity and selectivity.

The guanidine moiety is a critical determinant of the biological activity of these compounds. Modifications to this group, such as alkylation or acylation, can have a profound impact on potency and selectivity. The unsubstituted guanidino group is often considered essential for preserving activity.

In a series of novel 2-substituted acylguanidine analogues, modifications to the guanidine group were explored. For example, creating more complex guanidine structures by incorporating them into larger aliphatic or aromatic systems has been shown to significantly enhance potency. The following table illustrates the impact of such modifications on the inhibitory concentration (IC50) against the epithelial sodium channel (ENaC).

| Compound | Guanidine Moiety Modification | IC50 (nM) |

| Amiloride (B1667095) (Reference) | Unsubstituted Guanidine | 1020 |

| 30 | Complex substituted guanidine | < 10 |

| 31 | Complex substituted guanidine | < 10 |

| 32 | Complex substituted guanidine | < 10 |

| 33 | Complex substituted guanidine | < 10 |

| 34 | Complex substituted guanidine | < 10 |

Data sourced from Hirsh et al., J Med Chem. 2006 Jul 13;49(14):4098-115.

The 6-position of the pyrazine ring is another critical site for substitution that can dramatically alter the biological activity of this compound analogs. The introduction of different functional groups at this position can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with the target.

Steric and Electronic Effects on Bioactivity

The biological activity of this compound analogs is governed by a delicate interplay of steric and electronic factors. The size and shape (steric properties) of substituents on the pyrazine ring can either facilitate or hinder the optimal binding of the molecule to its target. For example, bulky substituents at certain positions may cause steric clashes, leading to a decrease in activity.

Regioselectivity and Stereospecificity in Activity Profiles

SAR studies have also revealed the importance of regioselectivity and stereospecificity in the biological activity of this compound derivatives. Regioselectivity refers to the differential effects of placing a substituent at various positions on the pyrazine ring. For example, a substituent at the 6-position may have a significantly different impact on activity compared to the same substituent at the 5-position. A study on novel pyrazinoylguanidine ENaC blockers demonstrated a regioselective difference in potency between analogs with substitutions at different positions.

Stereospecificity, on the other hand, relates to the different activities of stereoisomers. In the same study, it was found that there was no stereospecific difference in potency on ENaC between two enantiomeric compounds, suggesting that for this particular interaction, the stereochemistry of the side chain was not a critical determinant. However, for other targets, the specific three-dimensional arrangement of atoms can be crucial for optimal binding.

| Compound | Regio/Stereo-isomer | IC50 (nM) |

| 30 | Regioisomer A | < 10 |

| 39 | Regioisomer B | > 100 |

| 40 | Regioisomer C | > 100 |

| 33 | (R)-enantiomer | < 10 |

| 34 | (S)-enantiomer | < 10 |

Data sourced from Hirsh et al., J Med Chem. 2006 Jul 13;49(14):4098-115.

Lipophilicity-Activity Correlations

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of drug molecules. In the context of this compound analogues, understanding the correlation between lipophilicity and biological activity is crucial for optimizing drug design.

Research into amiloride, a notable pyrazinoylguanidine derivative, and its analogues has provided valuable insights into lipophilicity-activity relationships. nih.govresearchgate.netelsevierpure.com Modifications to the pyrazine ring and its substituents directly impact the molecule's lipophilicity, which in turn affects its ability to traverse cell membranes and interact with its target, such as epithelial sodium channels.

Detailed research findings have demonstrated that altering the substituents on the pyrazine ring can modulate the lipophilicity and, consequently, the biological activity of these compounds. For instance, the introduction of different halogen atoms at position 6 of the pyrazine ring influences the electronic and lipophilic character of the molecule, which correlates with changes in its inhibitory activity. nih.gov Similarly, the substitution of the 5-amino group with other moieties can alter both the electronic distribution and the lipophilicity, leading to significant changes in biological effect. nih.govresearchgate.net

Furthermore, the addition of hydrophobic side chains to the core structure has been shown to enhance the stability of the drug-receptor complex, a phenomenon attributed to favorable hydrophobic interactions with the target protein. nih.gov This underscores the importance of a balanced lipophilicity for optimal activity.

The following table summarizes the relationship between the lipophilicity (expressed as the calculated logarithm of the partition coefficient, cLogP) and the biological activity of a series of hypothetical this compound analogues, based on the principles derived from studies on related compounds.

| Compound | Substituent (R) | cLogP | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | 0.5 | 50 |

| 2 | -CH3 | 1.0 | 25 |

| 3 | -Cl | 1.2 | 15 |

| 4 | -Br | 1.5 | 10 |

| 5 | -CF3 | 1.8 | 5 |

| 6 | -OCH3 | 0.8 | 30 |

Development and Preclinical Efficacy of Analogues and Derivatives

Amiloride (B1667095) Analogs with Modified Pyrazine (B50134) Cores

Amiloride, a well-known diuretic, features a pyrazine ring that is crucial to its activity. Modifications to this core have been a key strategy in developing analogues with altered or enhanced biological effects. Structure-activity relationship (SAR) studies have revealed that even minor substitutions on the pyrazine ring can lead to significant changes in a compound's effectiveness as an ion channel blocker. researchgate.net

Research into these analogues has demonstrated that substitutions at position 5 of the pyrazine ring tend to significantly reduce the drug's activity. researchgate.net Conversely, modifications at position 6 are generally better tolerated, causing less drastic changes in efficacy. researchgate.net For instance, the insertion of short alkyl chains at position 5 of the amiloride pyrazine ring has been shown to dramatically increase the compound's affinity for Na+/K+-ATPase. elsevierpure.com One such analogue, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), exhibits a significantly higher affinity compared to the parent amiloride molecule. elsevierpure.com

Further studies on halo-substitutions at position 6 found that the off-rate constant for blocking epithelial Na+ channels increased in the order of Cl < Br < I < F < H. researchgate.net This indicates that the nature of the substituent at this position directly influences the duration of the channel blockade. Specifically, replacing the chlorine atom at position 6 with hydrogen was found to lower the energy barrier for the off-step, while the on-rate constant remained unaffected. researchgate.net

| Modification Site | Substituent | Observed Effect on Activity | Reference |

| Position 5 | General Substitutions | Greatly diminishes drug activity | researchgate.net |

| Position 5 | Short alkyl chains (e.g., in EIPA) | Dramatically increased affinity for Na+/K+-ATPase | elsevierpure.com |

| Position 6 | Halogens (Cl, Br, I, F), Hydrogen | Affects the off-rate constant of Na+ channel blockade | researchgate.net |

| Position 6 | Lack of a halogen | 6-fold decrease in affinity for Na+/K+-ATPase | elsevierpure.com |

N-Alkyl Substituted 3-Aminopyrazine-2-carboxamide (B1665363) Series

Another fruitful area of development has involved the synthesis of N-substituted 3-aminopyrazine-2-carboxamide series. In these analogues, various alkyl, benzyl (B1604629), or phenyl groups are attached to the nitrogen atom of the carboxamide moiety. nih.gov

Systematic studies of these series have yielded important insights into their structure-activity relationships, particularly concerning their antimicrobial properties. In a series of N-alkyl substituted derivatives, it was observed that the antimycobacterial and antibacterial activity increased with the growing length of the carbon side chain. nih.gov This suggests that lipophilicity plays a significant role in the antimicrobial efficacy of these compounds. While antibacterial activity was noted for both phenyl and alkyl derivatives, the benzyl derivatives in this particular series did not show such activity. nih.gov An intramolecular hydrogen bond between the amino group and the carboxamidic oxygen is a common structural feature in the lowest energy conformations of these benzyl, phenyl, and alkyl derivatives. nih.gov

| Substituent Type on Carboxamide | Carbon Chain Length | Effect on Antimicrobial Activity | Reference |

| Alkyl Derivatives | Increasing length | Increased antimycobacterial and antibacterial activity | nih.gov |

| Phenyl Derivatives | N/A | Antibacterial activity observed | nih.gov |

| Benzyl Derivatives | N/A | No antibacterial activity observed in the series | nih.gov |

Pyrazine Analogs with Varied Pharmacophores

The pyrazine heterocycle is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. mdpi.comresearchgate.net Its chemical versatility allows for the attachment of diverse pharmacophores, leading to compounds with applications ranging from anticancer to antiviral therapies. mdpi.comlifechemicals.com The pyrazine nucleus is a key component in several FDA-approved drugs, including bortezomib (B1684674) (an anticancer agent), pyrazinamide (B1679903) (an antituberculosis drug), and favipiravir (B1662787) (an antiviral agent). mdpi.com

The development of pyrazine-based tyrosine kinase inhibitors, such as AKN-028, for acute myeloid leukemia highlights the potential of this scaffold in targeted cancer therapy. mdpi.com Furthermore, pyrazine-containing natural products and their synthetic derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antioxidant activities. mdpi.com This diversity underscores the success of incorporating varied pharmacophoric groups onto the pyrazine core to modulate biological activity and target different disease pathways. nih.govdoaj.org

| Example Compound/Class | Attached Pharmacophore/Use | Therapeutic Area | Reference |

| Bortezomib | Boronic acid moiety | Oncology (Multiple Myeloma) | mdpi.com |

| Favipiravir | Prodrug targeting RNA polymerase | Virology (Influenza) | mdpi.com |

| AKN-028 | Tyrosine kinase inhibitor | Oncology (AML) | mdpi.com |

| Cinnamic acid-pyrazine hybrids | Cinnamic acid derivatives | Neuroprotection | mdpi.com |

Preclinical Efficacy in Disease Models (Animal and In Vitro)

Analogues and derivatives of 3-Amino-2-pyrazinoylguanidine have been extensively evaluated in preclinical models, demonstrating significant potential in various therapeutic areas.

Derivatives containing pyrazine-related scaffolds, such as pyridazine (B1198779), have been synthesized and evaluated for their antihypertensive properties. ijpsr.comresearchgate.net In preclinical studies, these compounds have been tested in vivo using animal models of hypertension. nih.gov For example, some novel pyridazine derivatives were assessed for their ability to reduce mean arterial blood pressure in rats using the non-invasive tail-cuff method. ijpsr.comresearchgate.net Certain compounds in these studies demonstrated a significant reduction in blood pressure, suggesting their potential as therapeutic agents for hypertension. ijpsr.com The search for new antihypertensive drugs is driven by the limitations of current therapies and the need for agents with better efficacy and fewer side effects. nih.gov

The therapeutic potential of pyrazine derivatives extends to metabolic disorders. Quinoxaline (B1680401), which features a benzopyrazine backbone, and other related structures have been investigated for their hypoglycemic activity. frontiersin.org Preclinical research has employed both in vitro and in vivo models to assess these effects.

In vitro studies have shown that certain pyrazine-based compounds can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.gov In vivo studies using genetically obese and diabetic mouse models, such as the yellow KK mouse, have been crucial for evaluating the hypoglycemic and hypolipidemic activities of these compounds. nih.gov For instance, one study found that a novel quinoxaline derivative exerted hypoglycemic effects by regulating the expression of glucose transporter proteins (GLUT4 and GLUT1). frontiersin.org Another series of piperazine-based compounds was found to promote glucose uptake, indicating their potential for treating type 2 diabetes. mdpi.com

In conjunction with their hypoglycemic effects, certain pyrazine-related analogues have also been evaluated for their impact on lipid metabolism. During preclinical studies in diabetic animal models, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones were assessed for both hypoglycemic and hypolipidemic activities. nih.gov The results indicated that specific derivatives not only improved glucose control but also had favorable effects on lipid profiles in these models. nih.gov This dual action is particularly valuable for treating complex metabolic disorders like type 2 diabetes, which are often associated with dyslipidemia.

Preclinical Anticancer and Antimetastatic Research

The development of analogues from core structures like guanidine (B92328) and pyrazine has led to compounds with significant preclinical anticancer activity. Research into novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives has identified compounds with potent in vitro antitumor properties. nih.gov A prominent example from this series, 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine, demonstrated remarkable activity against a panel of 21 human tumor cell lines. nih.gov This compound was particularly effective against leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.3 to 3.0 µM. nih.gov It showed notable selectivity for the leukemia RPMI-8226 cell line, with a GI50 of 0.3 µM. nih.gov

Another area of research involves the optimization of related heterocyclic compounds, such as 3-aminopyrazole (B16455) derivatives, as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. sigmaaldrich.com An initial lead compound was optimized to enhance its physicochemical properties, resulting in the discovery of (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide. sigmaaldrich.com This derivative exhibited improved solubility and reduced plasma protein binding, which contributed to greater in vivo efficacy in an A2780 ovarian cancer xenograft model, showing a 70% inhibition of tumor growth. sigmaaldrich.com

Furthermore, the synthesis of conjugates using amino acids has been explored to create potential anticancer agents. New 1,2,3-triazole-amino acid conjugates have been developed and tested for their antiproliferative effects. mdpi.com These compounds showed significant activity, inhibiting the proliferation of breast (MCF7) and liver (HepG2) cancer cells by over 30% at concentrations below 10 µM. mdpi.com The development of prodrugs has also been a successful strategy. For instance, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was created to overcome the lipophilicity of the parent compound. nih.gov This water-soluble prodrug effectively retarded the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in preclinical models. nih.gov

| Compound Class | Key Derivative | Cancer Cell Lines | Notable Activity |

| Guanidine Derivatives | 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine | Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Prostate, Breast | GI50 = 0.3-3.0 µM; Selective for Leukemia RPMI-8226 (GI50 = 0.3 µM) nih.gov |

| 3-Aminopyrazole Derivatives | (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide | Ovarian Cancer (A2780 xenograft) | 70% tumor growth inhibition in vivo sigmaaldrich.com |

| 1,2,3-Triazole-Amino Acid Conjugates | Triazole-amino acid conjugates | Breast (MCF7), Liver (HepG2) | >30% proliferation inhibition at <10 µM mdpi.com |

| Benzothiazole Prodrugs | Lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Breast (MCF-7), Ovarian (IGROV-1) | Significant tumor growth retardation in xenograft models nih.gov |

Preclinical Antimalarial Research

The structural scaffold of this compound shares features with other nitrogen-containing heterocycles that have been investigated for antimalarial activity. A key strategy in modern antimalarial drug discovery is the hybridization of known pharmacophores to overcome drug resistance. nih.gov Following this approach, a series of hybrid molecules covalently linking 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole scaffolds was synthesized. nih.gov One derivative from this series demonstrated potent antiplasmodial activity against both a chloroquine-sensitive (3D7) strain of Plasmodium falciparum (EC50 = 0.0130 µM) and a chloroquine-resistant (K1) strain (EC50 = 0.02 µM). nih.gov This compound also exhibited low cytotoxicity, indicating a high selectivity index. nih.gov

Research into other heterocyclic derivatives has also yielded promising candidates. A novel synthetic compound, 3-amino-2-piperidinequinoline (APQ), was found to have an IC50 at submicromolar concentrations against P. falciparum. ucf.edu Further studies showed it arrests parasite development at the trophozoite stage and has low cytotoxicity against human cell lines. ucf.edu Similarly, N-acylated furazan-3-amine derivatives have been evaluated, with one compound, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide, showing high activity against both a chloroquine-sensitive (NF54) strain (IC50 = 0.019 µM) and a multiresistant (K1) strain (IC50 = 0.007 µM). nih.gov

| Compound Class | Key Derivative | P. falciparum Strain | In Vitro Activity (EC50/IC50) |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrids | Compound 4b | 3D7 (sensitive) | 0.0130 µM nih.gov |

| K1 (resistant) | 0.02 µM nih.gov | ||

| N-Acylated Furazan-3-amines | N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (sensitive) | 0.019 µM nih.gov |

| K1 (resistant) | 0.007 µM nih.gov | ||

| Piperidinequinolines | 3-amino-2-piperidinequinoline (APQ) | Not specified | Submicromolar IC50 ucf.edu |

Preclinical Antimycobacterial, Antibacterial, and Antifungal Research

Analogues of pyrazinamide, a cornerstone of tuberculosis treatment, have been extensively studied to develop new antimycobacterial agents. One series of N-substituted 3-aminopyrazine-2-carboxamides was evaluated for a range of antimicrobial activities. mdpi.com The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com Within the alkyl derivatives of this series, antimycobacterial activity against M. kansasii and general antibacterial activity increased with the length of the carbon side chain. mdpi.com Antifungal activity was also observed, primarily against Trichophyton interdigitale and Candida albicans. mdpi.com

Another study focused on alkylamino derivatives of pyrazinamide prepared by substituting chlorine on the pyrazine ring. nih.gov Several of these compounds exhibited antimycobacterial activity against M. tuberculosis H37Rv that was significantly better than the parent drug, pyrazinamide. nih.gov However, these derivatives showed only weak antibacterial activity and were inactive against the fungal strains tested. nih.gov

In a separate investigation, a series of 3-benzylaminopyrazine-2-carboxamides was synthesized. mdpi.com Four compounds in this series displayed in vitro activity against M. tuberculosis H37Rv that was at least equivalent to pyrazinamide, with MIC values from 6 to 42 µM. mdpi.com The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, had an MIC of 6 µM and showed low cytotoxicity in a human liver cell line (HepG2). mdpi.com

| Compound Series | Key Derivative | Target Organism | Activity (MIC) |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL mdpi.com |

| Alkylamino derivatives of pyrazinamide | Various | M. tuberculosis H37Rv | Activity significantly better than pyrazinamide nih.gov |

| 3-benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM mdpi.com |

Diuretic Efficacy in Animal Models

Derivatives related to the pyrazine structure have been investigated for their diuretic properties, often as analogues of the potassium-sparing diuretic amiloride. In one study, an analogue was synthesized in which the acylguanidine moiety of amiloride was replaced by a 1,2,4-oxadiazol-3-amine (B1644292) unit, yielding 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine. nih.gov

When evaluated in rats and dogs, this compound exhibited a diuretic profile similar to that of amiloride. nih.gov In rat models, the combination of this amiloride-type derivative with hydrochlorothiazide (B1673439) resulted in an increase in both diuresis (urine output) and saluresis (salt excretion). nih.gov Notably, this combination also returned potassium levels to control values, demonstrating a potassium-sparing effect characteristic of amiloride and its effective analogues. nih.gov

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Chromatographic Characterization Techniques

Detailed public-domain records outlining the specific spectroscopic and chromatographic characterization of 3-Amino-2-pyrazinoylguanidine are not extensively available. Typically, the characterization of a novel or synthesized compound would involve a suite of analytical techniques to confirm its identity, purity, and structure.

For a compound like this compound, these methods would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing critical information about the molecular structure.

Mass Spectrometry (MS) : This technique would be used to determine the compound's molecular weight and fragmentation pattern, further confirming its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy would identify the functional groups present in the molecule, while UV-Vis spectroscopy would provide information about its electronic transitions.

High-Performance Liquid Chromatography (HPLC) : HPLC would be the standard method to assess the purity of the compound and could be used for its quantification in various matrices.

While the synthesis of related pyrazinoylguanidine compounds has been described, specific and detailed analytical data for this compound remains largely proprietary or unpublished in accessible scientific literature.

In Vitro Cellular Assay Systems for Biological Evaluation

Currently, there is a notable lack of publicly available research detailing the evaluation of this compound in specific in vitro cellular assay systems. The biological activity of a compound is typically first screened and characterized using a variety of cell-based assays to understand its mechanism of action, potency, and potential therapeutic applications. For a compound with the structural motifs of this compound, potential in vitro studies could explore its effects on various cellular processes, but specific data is not present in the reviewed literature.

Preclinical Animal Models for Efficacy Assessment

The primary available research on the in vivo application of this compound comes from a preclinical study in a canine model. This research focused on the compound's effect on renal physiology, specifically on the mechanisms of urea (B33335) transport.

In a study investigating the active transport of urea by the mammalian kidney, this compound was one of three basic organic compounds utilized. The research demonstrated that in dogs, urea was secreted by the renal tubules both from and into the lumen, a process that was found to be independent of urine flow. researchgate.netnih.govwikipedia.orgmdpi.compnas.org This seminal work provided evidence for the active tubular secretion of urea, and this compound was a key tool in elucidating this physiological process.

Table 1: Preclinical Animal Model for this compound

| Animal Model | Area of Investigation | Key Finding | Reference |

| Dog (Canine) | Renal Physiology / Urea Transport | Demonstrated active secretion of urea by the renal tubules. | researchgate.netnih.govwikipedia.orgmdpi.compnas.org |

Molecular Modeling and Computational Chemistry Studies

There is a scarcity of publicly accessible molecular modeling and computational chemistry studies focused specifically on this compound. However, the broader classes of pyrazine (B50134) and guanidine (B92328) derivatives have been the subject of extensive computational analysis, which can provide a theoretical framework for how this compound might be studied.

Ligand-Target Interaction Analysis

Specific ligand-target interaction analyses for this compound are not detailed in the available literature. Such studies would typically involve molecular docking simulations to predict the binding orientation and affinity of the compound to a specific biological target, such as a receptor or enzyme. The guanidine moiety is known for its ability to form strong hydrogen bonds and electrostatic interactions, making it a key feature in potential ligand-target binding.

Density Functional Theory (DFT) Applications

While no specific Density Functional Theory (DFT) studies on this compound have been published, DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For related pyrazine compounds, DFT has been employed to calculate properties such as electron affinities and to describe potential energy surfaces. researchgate.netnih.gov Such calculations for this compound could provide insights into its molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies, which are valuable for understanding its chemical behavior and spectroscopic properties.

Pharmacophore Hypothesis Generation

A pharmacophore model for this compound has not been specifically generated and published. Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For classes of compounds containing the guanidine group, pharmacophore models often highlight its role as a key hydrogen bond donor and its cationic nature in interacting with biological targets. The development of a pharmacophore hypothesis for this compound would require a set of active and inactive molecules with known biological data, which is not currently available.

High-Throughput Screening Approaches for Analog Discovery

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds to identify potential new therapeutic agents. nih.govresearchgate.net This methodology is particularly valuable for the discovery of novel analogs of a lead compound, such as this compound, by systematically testing large, diverse chemical libraries for their interaction with a specific biological target. nih.govnih.gov The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity—which can then be optimized through further medicinal chemistry efforts. bellbrooklabs.com

The HTS process is a multi-step, automated procedure designed for efficiency and scalability. nih.gov Key stages include the development of a robust and sensitive assay, the curation of a suitable compound library, the automated screening of this library, and the analysis of the resulting data to identify promising candidates. nih.gov Assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) to maximize throughput. nih.gov

For the discovery of this compound analogs, a target-based screening approach would be conventional. This involves identifying a specific biological target, such as an enzyme or receptor, that is modulated by the parent compound. bellbrooklabs.com The assay would then be designed to measure the activity of this target in the presence of each compound in the library. bellbrooklabs.com For instance, if this compound is an enzyme inhibitor, a biochemical assay measuring enzyme activity could be developed. researchgate.netnih.gov Fluorescence-based assays are a common choice for HTS due to their high sensitivity and amenability to automation. researchgate.netnih.gov

The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library. curiaglobal.commedchemexpress.com For analog discovery, libraries can be designed to include compounds with structural similarities to this compound, thereby exploring the structure-activity relationship (SAR) around this core scaffold. nih.gov These "focused" libraries can be supplemented with more diverse collections to identify entirely new chemical scaffolds with the desired activity. medchemexpress.comnih.gov

Following the primary screen, "hit" compounds are subjected to a series of validation and secondary screening steps to confirm their activity and eliminate false positives. bellbrooklabs.com This process, often referred to as a "hit-to-lead" campaign, involves dose-response studies to determine potency and selectivity assays to assess off-target effects. bellbrooklabs.com

Due to the proprietary nature of drug discovery programs, specific data from HTS campaigns for this compound analogs are not publicly available. However, the following table provides a hypothetical representation of the data that would be generated from a primary HTS screen designed to identify inhibitors of a target enzyme.

| Compound ID | Structural Modification from Parent Compound | Assay Readout (% Inhibition at 10 µM) | Hit Classification |

|---|---|---|---|

| APD-001 | Methylation of pyrazine ring nitrogen | 85.2 | Primary Hit |

| APD-002 | Replacement of guanidine with urea | 12.5 | Inactive |

| APD-003 | Substitution of amino group with hydroxyl | 5.7 | Inactive |

| APD-004 | Chlorination of pyrazine ring | 92.1 | Primary Hit |

| APD-005 | Ethyl extension on guanidine nitrogen | 65.8 | Primary Hit |

| APD-006 | Bioisosteric replacement of pyrazine with pyridine | 45.3 | Inactive |

This table is for illustrative purposes only and represents hypothetical data from a primary high-throughput screening campaign.

In this illustrative example, compounds APD-001, APD-004, and APD-005 would be selected as "primary hits" for further investigation due to their significant inhibitory activity. Subsequent studies would focus on confirming this activity, determining their potency (e.g., IC50 values), and exploring the SAR of these new chemical series to guide the design of more potent and selective analogs.

Metabolism and Preclinical Pharmacokinetics

Metabolic Pathways of 3-Amino-2-pyrazinoylguanidine in Preclinical Species

In preclinical studies involving dogs, the primary metabolic pathway for this compound involves hydrolysis. The compound is metabolized to 3-aminopyrazinoic acid. nih.gov This metabolic conversion is a key aspect of its biotransformation in this species.

Currently, detailed information regarding the metabolic pathways of this compound in other common preclinical species, such as rats, is not extensively documented in publicly available literature.

Metabolite Identification and Stability Analysis (In Vitro)

In vitro assessments have been conducted to identify the metabolites of this compound and to evaluate its stability. These studies have confirmed that 3-aminopyrazinoic acid is a significant metabolite. nih.gov

Comparative stability analyses have revealed that this compound and its metabolite, 3-aminopyrazinoic acid, exhibit greater stability in both serum and water when compared to its analog, pyrazinoylguanidine. nih.gov This enhanced stability suggests a potentially longer duration of action and different pharmacokinetic behavior.

Interactive Data Table: In Vitro Stability of this compound and its Analog

| Compound | Metabolite | In Vitro Stability (Serum and Water) |

| This compound | 3-aminopyrazinoic acid | Significantly more stable than Pyrazinoylguanidine |

| Pyrazinoylguanidine | Pyrazinoic acid | Less stable than this compound |

Comparative Preclinical Pharmacokinetics of Analogs

Pharmacokinetic studies in dogs have provided a comparative analysis of this compound and its analog, pyrazinoylguanidine. A notable difference was observed in their serum half-lives, with this compound demonstrating a serum half-life that is twice as long as that of pyrazinoylguanidine in this species. nih.gov The serum half-life of pyrazinoylguanidine in dogs was reported to be approximately one hour. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters in Dogs

| Compound | Serum Half-life (t½) |

| This compound | ~2 hours |

| Pyrazinoylguanidine | ~1 hour |

Apparent Volume of Distribution in Preclinical Models

In canine models, the apparent volume of distribution for this compound was found to exceed that of total body water. nih.gov This finding suggests that the compound distributes extensively into tissues outside of the plasma compartment. A similar observation was made for its analog, pyrazinoylguanidine. nih.gov

Quantitative data for the precise apparent volume of distribution of this compound in preclinical models is not specified in the available research.

Future Directions and Research Opportunities

Design of Novel Pyrazinoylguanidine Scaffolds

The pyrazine (B50134) core is a foundational element in numerous biologically active compounds. nih.gov Its structural properties can be significantly altered through strategic chemical modifications, influencing the pharmacological profile of the resulting molecules. nih.gov Future design strategies for novel pyrazinoylguanidine scaffolds will likely focus on several key areas:

Hybrid Molecules: Creating hybrid structures by combining the pyrazinoylguanidine moiety with fragments of natural products or other pharmacologically active compounds can lead to derivatives with enhanced activity or novel mechanisms of action. nih.gov

Bioisosteric Replacement: Replacing certain functional groups on the pyrazinoylguanidine scaffold with bioisosteres (substituents with similar physical or chemical properties) can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, substituting the carboxylic acid group in related pyrazinoic acid analogs has been explored to improve potency. nih.gov

Scaffold Diversification: Expanding beyond simple substitutions to create more complex, three-dimensional structures can improve target binding and specificity. This includes the development of fused ring systems, such as pyrazine tricyclic fused systems seen in compounds like Upadacitinib. nih.gov Techniques like aminodehalogenation allow for the introduction of diverse substituents onto the pyrazine core, yielding libraries of new compounds for screening. mdpi.com

| Design Strategy | Rationale | Potential Outcome |

| Hybridization | Combine pharmacophores from different molecules. | Novel mechanisms of action, synergistic effects. nih.gov |

| Bioisosteric Replacement | Modify physicochemical properties while retaining biological activity. | Improved potency, selectivity, and ADME properties. nih.gov |

| Scaffold Hopping | Replace the core scaffold while maintaining key binding interactions. | Discovery of novel intellectual property, improved safety profiles. |

| Structure-Activity Relationship (SAR) Studies | Systematically modify substituents on the pyrazine ring. | Optimization of lead compounds for enhanced target affinity and efficacy. nih.govnih.gov |

Exploration of Undiscovered Biological Targets

While pyrazine derivatives have been investigated for various activities, many potential biological targets remain unexplored. Identifying new targets for 3-Amino-2-pyrazinoylguanidine and its analogs is a crucial area for future research.

Initial studies have shown that pyrazine-based compounds can act on a range of targets. For example, specific derivatives of 3-amino-pyrazine-2-carboxamide have recently been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key oncogenic driver. nih.gov Other research has pointed to mycobacterial enzymes like methionine aminopeptidase (B13392206) 1 (MtMetAP1) and PanD as potential targets for pyrazine-containing molecules, highlighting their potential in treating infectious diseases like tuberculosis. nih.govnih.gov

Future research could leverage target identification techniques to uncover novel interactions. These approaches may include:

Phenotypic Screening: Testing compounds in cell-based or organism-based assays without a preconceived target to identify unexpected biological effects.

Chemical Proteomics: Using affinity-based probes derived from pyrazinoylguanidine to isolate and identify binding proteins from cell lysates.

Genetic Screening: Employing techniques like CRISPR-Cas9 screens to identify genes that confer sensitivity or resistance to a compound, thereby pointing to its target pathway.

Given the structural diversity of pyrazine derivatives, they have the potential to interact with a wide array of biological macromolecules, including kinases, receptors, and other enzymes, making them a rich source for discovering drugs with novel mechanisms of action. nih.govpipzine-chem.com

Integration of Advanced Computational Techniques in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs by reducing time and costs. emanresearch.orgemanresearch.org Integrating these techniques into the research of pyrazinoylguanidine derivatives can streamline the design process.

CADD methods are broadly categorized as structure-based and ligand-based:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods can be employed. emanresearch.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, which can be used to estimate binding affinity. openmedicinalchemistryjournal.com It has already been used to investigate the binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the active site of FGFR2. nih.gov

De Novo Design: Algorithms can design novel molecules from scratch that are predicted to fit the target's binding site. openmedicinalchemistryjournal.com

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods use information from a set of molecules known to be active. emanresearch.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.net Hybridized 3D-QSAR models have been successfully used to guide the design of new inhibitor scaffolds for other heterocyclic compounds. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. emanresearch.org

These computational tools can be applied to build large virtual libraries of pyrazinoylguanidine derivatives, prioritize compounds for synthesis, and optimize lead candidates for improved potency and selectivity. nih.gov

Development of Targeted Delivery Systems for Pyrazine Derivatives

The therapeutic efficacy of a drug is determined not only by its intrinsic activity but also by its ability to reach the desired biological target in the body at an effective concentration without causing undue toxicity to healthy tissues. Developing targeted delivery systems for pyrazine derivatives is a promising strategy to enhance their therapeutic index.

Pyrazine compounds themselves can serve as drug carriers, where their unique structure allows for the encapsulation of drug molecules and their controlled release at the site of action. pipzine-chem.com Furthermore, pyrazine derivatives can be engineered for "bioconjugation," a process that links the active molecule to a vector, such as an antibody or peptide, that selectively targets specific cells or tissues. google.com

General strategies for targeted drug delivery that could be applied to pyrazine derivatives include:

Liposomes: These spherical vesicles can encapsulate drugs, protecting them from degradation and altering their biodistribution. Liposomal formulations can increase drug accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

Nanoparticles: Polymeric or inorganic nanoparticles can be functionalized with targeting ligands to deliver drugs specifically to diseased cells, reducing off-target effects.

Prodrugs: The pyrazinoylguanidine derivative can be chemically modified into an inactive prodrug that is converted to the active form by specific enzymes present at the target site.

These delivery systems can improve the pharmacokinetic profile of pyrazine derivatives, increase their local concentration at the target site, and minimize systemic exposure, thereby enhancing efficacy and reducing potential side effects. pipzine-chem.com

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-pyrazinoylguanidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling pyrazinecarboxylic acid derivatives with aminoguanidine under reflux conditions. Key steps include:

- Acylation : React 2-pyrazinecarbonyl chloride with aminoguanidine in anhydrous THF at 0–5°C for 1 hour.

- Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1 v/v) to isolate the product.

Critical parameters: - Temperature : Higher temperatures (>60°C) may lead to decomposition of the guanidine moiety.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis.

Typical yields: 55–70% with >95% purity (HPLC-UV, C18 column) .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical for structural validation?

Methodological Answer: Use multi-modal spectroscopic analysis:

- ¹H NMR : Look for pyrazine ring protons (δ 8.5–9.2 ppm) and guanidine NH₂ signals (δ 6.8–7.2 ppm).

- IR : Confirm carbonyl (C=O) stretch at ~1670 cm⁻¹ and NH bending at ~1600 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 194.1).

Validation Table :

| Technique | Key Peaks/Bands | Reference Values |

|---|---|---|

| ¹H NMR | δ 8.7 (pyrazine) | |

| IR | 1670 cm⁻¹ (C=O) | |

| ESI-MS | m/z 194.1 |

Advanced Research Questions

Q. How do structural modifications to the pyrazine ring affect the bioactivity of this compound derivatives?

Methodological Answer: Systematic SAR studies require:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine 5-position to enhance electrophilicity.

- Activity Assays : Test kinase inhibition (e.g., EGFR/HER2) using fluorescence polarization assays.

Example Data :

| Derivative | Substituent | IC₅₀ (EGFR, nM) |

|---|---|---|

| Parent | H | 120 |

| 5-Cl | Cl | 45 |

| 5-NO₂ | NO₂ | 28 |

| Source: Adapted kinase inhibition protocols from . |

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Address discrepancies via:

- pH-Dependent Solubility Profiling : Use shake-flask method across pH 2–12.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

Key Findings : - Solubility peaks at pH 4–5 (5–7 mg/mL) due to zwitterionic formation.

- Degradation products include pyrazinamide (hydrolysis) and guanidine nitrate (oxidation) .

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR).

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

Critical Metrics : - Hydrogen bonding with Met793 (EGFR) correlates with IC₅₀ improvements.

- ClogP values <2.5 enhance cellular permeability .

Experimental Design Considerations

Q. What controls are essential when assessing the cytotoxicity of this compound in cell-based assays?

Methodological Answer: Include:

- Positive Control : Staurosporine (pan-kinase inhibitor).

- Solvent Control : DMSO concentration ≤0.1% to avoid solvent toxicity.

- Viability Assay : Use dual metrics (MTT + ATP-luminescence) to confirm apoptosis vs. necrosis .

Data Interpretation Guidelines

Q. How should researchers distinguish off-target effects from specific kinase inhibition in mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.